
Benzyl decanoate
Overview
Description
Benzyl decanoate is an ester compound formed from the reaction between benzyl alcohol and decanoic acid. It is known for its pleasant aroma and is commonly used in the fragrance and flavor industries. The compound has the molecular formula C17H26O2 and is characterized by its ester functional group, which contributes to its distinctive properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: Benzyl decanoate can be synthesized through the esterification reaction between benzyl alcohol and decanoic acid. The reaction typically involves the use of an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, to facilitate the formation of the ester bond. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product.
Industrial Production Methods: In industrial settings, this compound is produced using similar esterification processes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Hydrolysis
Benzyl decanoate undergoes hydrolysis under acidic or basic conditions to yield benzyl alcohol and decanoic acid . This reaction is critical for both synthesis reversibility and industrial applications:
In enzymatic systems, hydrolysis is suppressed by removing water, driving the equilibrium toward ester synthesis .
Transesterification
While not explicitly documented for this compound, transesterification is a common ester reaction. For example, benzyl acetate forms via acid-catalyzed alcohol exchange . Analogous mechanisms likely apply:
Typical Conditions :
Oxidation and Reduction
Though not directly studied for this compound, analogous esters undergo:
-
Oxidation : Benzyl group → benzaldehyde/benzoic acid (KMnO₄, CrO₃).
-
Reduction : Ester → benzyl alcohol + decanol (LiAlH₄, NaBH₄).
Industrial and Environmental Considerations
Scientific Research Applications
Scientific Research Applications
Benzyl decanoate is utilized in several scientific domains:
Chemistry
- Model Compound : It serves as a model compound in studies of esterification and hydrolysis reactions. Its behavior under various conditions provides insights into reaction mechanisms and kinetics.
Biology
- Antimicrobial Properties : Research indicates potential antimicrobial and antifungal properties, making it a candidate for further exploration in biological applications.
Medicine
- Drug Delivery Systems : this compound's biocompatibility allows it to be investigated for use in drug delivery systems, particularly for formulating stable emulsions that enhance bioavailability of therapeutic agents .
Industrial Applications
- Fragrance and Flavor Industry : Its pleasant aroma makes it a common ingredient in perfumes, cosmetics, and food flavorings.
Case Study 1: Enzymatic Synthesis
A study demonstrated the synthesis of this compound using lipase B from Candida antarctica immobilized in a sol-gel matrix. The results showed a conversion rate of 92.1% after 90 minutes, indicating the efficiency of this biocatalyst for industrial applications . This method highlights the potential for environmentally friendly synthesis routes.
Case Study 2: Drug Formulation
In an investigation into self-microemulsifying formulations, this compound was explored as an excipient to improve the oral bioavailability of poorly soluble drugs. The formulation showed enhanced absorption rates compared to standard formulations, underscoring its utility in pharmaceutical applications .
Comparative Data Table
Mechanism of Action
The mechanism of action of benzyl decanoate is primarily related to its ester functional group. In biological systems, esters can be hydrolyzed by esterases, releasing the corresponding alcohol and acid. The molecular targets and pathways involved in its biological activity are still under investigation, but its antimicrobial properties are thought to be due to the disruption of microbial cell membranes.
Comparison with Similar Compounds
Benzyl decanoate can be compared with other esters such as benzyl acetate and benzyl butyrate. While all these compounds share the benzyl group, their differing acid components (acetic acid, butyric acid, and decanoic acid) impart unique properties:
Benzyl acetate: Known for its fruity aroma and used extensively in perfumes and flavorings.
Benzyl butyrate: Has a sweet, floral scent and is also used in the fragrance industry.
This compound: Distinguished by its longer carbon chain, which contributes to its stability and unique olfactory properties.
Each of these esters has specific applications based on their chemical properties and sensory characteristics.
Biological Activity
Benzyl decanoate is an ester derived from benzyl alcohol and decanoic acid, commonly used in various applications ranging from fragrance to food additives. Its biological activity has garnered interest in several fields, particularly in pharmacology and toxicology. This article explores the biological properties of this compound, including its antimicrobial, cytotoxic, and anti-inflammatory activities, supported by relevant research findings and data tables.
Chemical Structure and Properties
This compound (CHO) is characterized by the presence of a benzyl group attached to a decanoate moiety. This structure contributes to its lipophilicity, influencing its interaction with biological membranes.
Biological Activities
1. Antimicrobial Activity
This compound exhibits notable antimicrobial properties. Research has shown that esters similar to this compound can disrupt bacterial membranes, leading to cell death. A study highlighted that certain benzyl esters demonstrated significant inhibitory effects against various pathogenic bacteria, including Staphylococcus aureus and Escherichia coli .
Table 1: Antimicrobial Activity of this compound and Related Compounds
Compound | Microorganism | Minimum Inhibitory Concentration (MIC) |
---|---|---|
This compound | Staphylococcus aureus | 32 μg/mL |
Benzyl Alcohol | E. coli | 16 μg/mL |
Benzyl Acetate | Candida albicans | 64 μg/mL |
2. Cytotoxic Effects
The cytotoxicity of this compound has been evaluated in various animal models. A study involving rodent species indicated that high doses (up to 1000 mg/kg) resulted in observable toxic effects such as ataxia and tremors, with a No Observed Adverse Effect Level (NOAEL) established at 500 mg/kg for males and 250 mg/kg for females . These findings suggest that while this compound has therapeutic potential, caution must be exercised regarding dosage.
3. Anti-inflammatory Properties
Benzyl esters have also been investigated for their anti-inflammatory effects. In vitro studies have demonstrated that this compound can inhibit the production of pro-inflammatory cytokines in macrophages, indicating its potential as an anti-inflammatory agent . The mechanism appears to involve the modulation of signaling pathways associated with inflammation.
Case Studies
Case Study 1: Antimicrobial Efficacy
A study conducted on the efficacy of benzyl esters against biofilms formed by E. coli showed that this compound significantly reduced biofilm formation at concentrations as low as 32 μg/mL. This suggests its potential application in preventing infections associated with biofilm-forming bacteria .
Case Study 2: Toxicological Assessment
In a long-term toxicity study involving B6C3F1 mice, this compound was administered at varying doses over a period of 13 weeks. Results indicated dose-dependent neurotoxic effects at higher concentrations, with significant body weight reduction observed in treated groups . This underscores the importance of evaluating long-term exposure risks when considering this compound for therapeutic use.
Q & A
Basic Research Questions
Q. What are the optimal enzymatic synthesis conditions for benzyl decanoate in solvent-free systems?
this compound can be synthesized via lipase B from Candida antarctica immobilized in sol-gel matrices. Key parameters include:
- Enzyme immobilization : Use a ternary silane precursor mixture (e.g., methyltrimethoxysilane, tetraethoxysilane, and phenyltriethoxysilane) with glycerol as an additive to enhance biocatalyst stability .
- Reaction conditions : Maintain a 1:1 molar ratio of decanoic acid to benzyl alcohol at 50–60°C for 90 minutes, achieving >90% conversion .
- Scale-up : Use a 50 mL reactor with continuous agitation for gram-scale production (91% isolation yield) .
Q. What safety protocols are critical when handling this compound in laboratory settings?
- Personal protective equipment (PPE) : Wear impervious gloves, lab coats, and chemical safety goggles to prevent skin/eye contact .
- Ventilation : Ensure fume hoods are used during synthesis to mitigate inhalation risks.
- Waste disposal : Neutralize acidic byproducts before disposal, adhering to local regulations .
Q. Which analytical methods are validated for quantifying this compound and its degradation products?
- Liquid chromatography (LC) : Employ reverse-phase LC with UV detection (λ = 254 nm) for purity assessment .
- Mass spectrometry (MS) : Use electron ionization MS (NIST reference data) to identify fragmentation patterns and confirm structural integrity .
- Stability testing : Monitor hydrolysis products (e.g., decanoic acid) under accelerated conditions (40°C/75% RH) .
Advanced Research Questions
Q. How can biocatalyst reusability be improved for large-scale this compound synthesis?
- Sol-gel matrix optimization : Incorporate additives like glycerol (10% w/w) to reduce enzyme leaching, retaining >95% activity after 7 reaction cycles .
- Process design : Implement continuous-flow systems to minimize mechanical shear stress on immobilized lipase .
- Activity assays : Monitor enzyme activity via pH-stat titration of released fatty acids during esterification .
Q. What mechanisms govern the hydrolysis of this compound in biological systems, and how can they be tracked experimentally?
- Hydrolysis pathways : this compound undergoes enzymatic cleavage by carboxylesterases in blood plasma, releasing decanoic acid and benzyl alcohol .
- Tracer studies : Use deuterated this compound (e.g., d7-benzyl group) with LC-MS/MS to quantify hydrolysis rates in vitro .
- Tissue distribution : Apply autoradiography or fluorescent tagging to map hydrolysis sites in subcutaneous or muscle tissue .
Q. How do formulation excipients (e.g., benzyl alcohol) impact the stability of this compound in depot injections?
- Preservative interactions : Benzyl alcohol (1.2% w/v) can enhance solubility but may accelerate ester hydrolysis at elevated temperatures. Use chemometric models (e.g., partial least squares regression) to optimize excipient ratios .
- Accelerated stability studies : Store formulations at 25°C, 40°C, and 60°C for 6 months, analyzing degradation via LC-UV .
- Compatability testing : Assess interactions between this compound and sesame oil (common vehicle) using differential scanning calorimetry (DSC) .
Q. What strategies mitigate batch-to-batch variability in this compound synthesis?
- Quality-by-design (QbD) : Define critical process parameters (CPPs) such as enzyme loading, solvent-free reaction time, and mixing speed .
- Statistical optimization : Apply response surface methodology (RSM) to identify ideal molar ratios and temperature settings .
- In-process controls : Use inline FTIR spectroscopy to monitor esterification progress in real time .
Q. Methodological Considerations
Properties
IUPAC Name |
benzyl decanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26O2/c1-2-3-4-5-6-7-11-14-17(18)19-15-16-12-9-8-10-13-16/h8-10,12-13H,2-7,11,14-15H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSAYVPCIKVBDRI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCC(=O)OCC1=CC=CC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20194995 | |
Record name | Benzyl decanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20194995 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
42175-41-7 | |
Record name | Phenylmethyl decanoate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=42175-41-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzyl caprate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0042175417 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzyl decanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20194995 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Benzyl decanoate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.050.615 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | BENZYL CAPRATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KN1422OA5J | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
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